Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-
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Overview
Description
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE is an organic compound with a complex structure that includes both chlorinated and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE typically involves the reaction of 1-chloro-2-methylpropylideneamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and reactors ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)UREA
- (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)THIOCARBAMATE
Uniqueness
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(3,4-DICHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11Cl3N2O2 |
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Molecular Weight |
309.6 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-6(2)10(14)16-18-11(17)15-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H,15,17) |
InChI Key |
YSIAAVBFFUMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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